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molecular formula C6H7Cl3N2 B1587539 2,5-Dichlorophenylhydrazine hydrochloride CAS No. 50709-35-8

2,5-Dichlorophenylhydrazine hydrochloride

Cat. No. B1587539
M. Wt: 213.5 g/mol
InChI Key: RQZTURFFWSJCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987319B2

Procedure details

(2,5-Dichlorophenyl)hydrazine hydrochloride (0.3 g, 1.40 mmol) was dissolved in MeOH (3 mL) and 1,2-cyclo hexadione (0.15 g, 1.40 mmol) was added and the mixture heated to 60° C. for 24 h. The reaction mixture was cooled to room temperature and the volatiles were removed in vacuo. The residue was diluted with water, neutralized with NaHCO3 solution and extracted with EtOAc (3×15 mL). The combined organic extracts were concentrated in vacuo to give the crude compound which was purified by silica gel chromatography [EtOAc-hexane (3:17) as eluant] to provide the title compound (0.35 g, 11.8%). 1H NMR (200 MHz, CDCl3, δ in ppm) 8.92 (bs, 1H), 7.26 (d, J=8.2 Hz, 1H), 7.06 (d, J=8.0 Hz, 1H), 3.36 (t, J=6.2 Hz, 2H), 2.69 (t, J=6.0 Hz, 2H), 2.34-2.21 (m, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Yield
11.8%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:4]=1[NH:10]N.[CH2:12]1[CH2:19][C:17](=O)[C:15](=[O:16])[CH2:14][CH2:13]1>CO>[Cl:9][C:6]1[CH:7]=[CH:8][C:3]([Cl:2])=[C:4]2[C:5]=1[C:13]1[CH2:12][CH2:19][CH2:17][C:15](=[O:16])[C:14]=1[NH:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
Cl.ClC1=C(C=C(C=C1)Cl)NN
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
C1CCC(=O)C(=O)C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography [EtOAc-hexane (3:17) as eluant]

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=3CCCC(C3NC2=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 11.8%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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